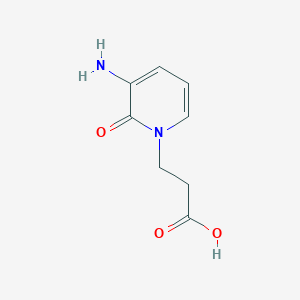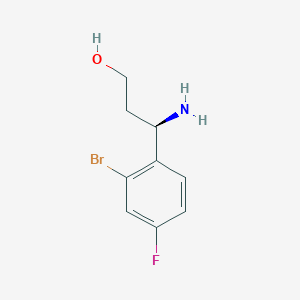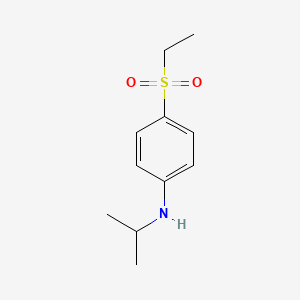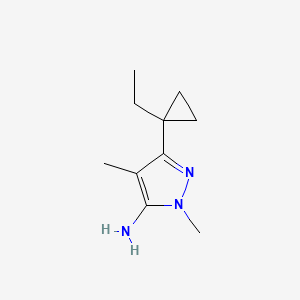
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is an organic compound with the molecular formula C₈H₁₀N₂O₃ It is a derivative of pyridine and contains both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with a suitable propanoic acid derivative. One common method involves the use of acylation reactions, where the amino group of the pyridine derivative reacts with an acyl chloride or anhydride to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-1lambda6-thiolane-1,1-dione: Contains a thiolane ring instead of a propanoic acid chain.
Uniqueness
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(3-amino-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6-2-1-4-10(8(6)13)5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
InChI Key |
PCCBWVCJVDWBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)

![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)

![1-[(3-Fluorophenyl)methyl]azetidine](/img/structure/B13312658.png)
![6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13312664.png)




![1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13312703.png)
